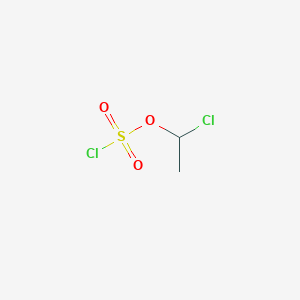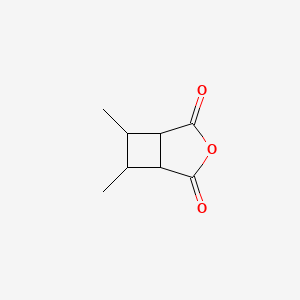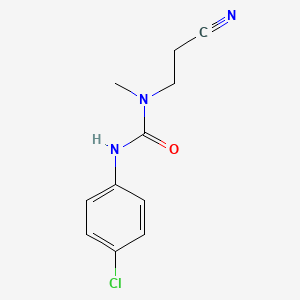
5-Cloro-4-hidroxi-2-metoxibenzaldehído
Descripción general
Descripción
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO3 . It is a derivative of benzaldehyde, which is a common building block in organic synthesis .
Synthesis Analysis
The synthesis of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde can be achieved through several methods. One such method involves the reaction of polyformaldehyde with phenol derivatives in the presence of anhydrous MgCl2 and Et3N in THF . Another method involves the Reimer-Tiemann reaction on 4-methoxyphenol, which yields the compound with a 79% yield .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The InChI code for this compound is 1S/C8H7ClO3/c1-12-8-3-7 (11)6 (9)2-5 (8)4-10/h2-4,11H,1H3 .Chemical Reactions Analysis
5-Chloro-4-hydroxy-2-methoxybenzaldehyde can undergo several chemical reactions. For instance, it can react with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .Physical And Chemical Properties Analysis
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is a white to off-white crystalline powder with a melting point of 108-112°C. It has a molecular weight of 218.6 g/mol, a density of 1.39 g/cm³, and a solubility of 0.11 g/L in water.Mecanismo De Acción
Target of Action
It is known that similar compounds, such as natural benzaldehydes, target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase .
Mode of Action
For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It is known that similar compounds, such as natural benzaldehydes, effectively inhibit fungal growth by targeting cellular antioxidation components .
Result of Action
It can be inferred from similar compounds that they possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-4-hydroxy-2-methoxybenzaldehyde in lab experiments is its relatively low cost and easy availability. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Chloro-4-hydroxy-2-methoxybenzaldehyde. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases. Another area of interest is its potential use as a starting material in the synthesis of other compounds with potential applications in various fields. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
5-Cloro-4-hidroxi-2-metoxibenzaldehído: se ha identificado como un posible agente antifúngico. Su estructura, que incluye un grupo orto-hidroxilo, puede contribuir a su eficacia. Este compuesto puede dirigirse a los sistemas de antioxidación celular en los hongos, como las superóxido dismutasas y la reductasa de glutatión, lo que lleva a la inhibición del crecimiento fúngico . Podría utilizarse como agente quimiosensibilizador para mejorar la eficacia de los tratamientos antifúngicos convencionales.
Quimiosensibilización
La capacidad del compuesto para interrumpir la antioxidación celular lo convierte en un quimiosensibilizador valioso. Puede utilizarse en combinación con otros agentes antifúngicos para mejorar su eficacia. Este efecto sinérgico puede reducir las concentraciones mínimas inhibitorias (CMI) y las concentraciones fungicidas (CMF), lo que potencialmente reduce los costes del tratamiento y mitiga la resistencia .
Síntesis de bases de Schiff
Las bases de Schiff son compuestos con un grupo funcional que contiene un átomo de nitrógeno con doble enlace a un átomo de carbono, que también está unido a un grupo aldehído o cetona. This compound se puede utilizar en la síntesis de compuestos de base de Schiff tetradentados, que tienen aplicaciones en catálisis, química industrial y preparación de complejos de coordinación .
Estudios electroantenogramáticos
Este compuesto se ha utilizado en estudios electroantenogramáticos para comprender la respuesta de los insectos, como el gorgojo de la vid, a los volátiles vegetales. Estos estudios son cruciales para desarrollar mejores estrategias de control de plagas y comprender las interacciones insecto-planta .
Investigación de compuestos redox activos
Como benzaldehído redox activo, This compound puede servir como un compuesto modelo para estudiar el ciclo redox y sus efectos sobre la homeostasis redox celular. Esta investigación puede proporcionar información sobre el desarrollo de nuevos fármacos y estrategias terapéuticas .
Biología molecular
En biología molecular, este compuesto podría utilizarse para estudiar los efectos de las moléculas redox activas sobre la expresión génica, particularmente en las vías de respuesta al estrés oxidativo. Puede ayudar a identificar los objetivos génicos y dilucidar los mecanismos moleculares que subyacen a las respuestas celulares al estrés oxidativo .
Química analítica
En química analítica, This compound puede utilizarse como estándar o reactivo en análisis cromatográficos para detectar, cuantificar o aislar compuestos específicos, debido a sus distintas propiedades químicas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Chloro-4-hydroxy-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . These interactions are crucial for various biochemical processes, including the synthesis of complex organic molecules.
Cellular Effects
5-Chloro-4-hydroxy-2-methoxybenzaldehyde has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways . Additionally, it can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to impact the expression of genes related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their activity . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in various biochemical and cellular effects, including enzyme inhibition, activation, and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability and effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde in animal models vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress and inflammation . These dose-dependent effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.
Transport and Distribution
Within cells and tissues, 5-Chloro-4-hydroxy-2-methoxybenzaldehyde is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biochemical and cellular effects.
Subcellular Localization
5-Chloro-4-hydroxy-2-methoxybenzaldehyde exhibits specific subcellular localization, which influences its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its role in various biochemical processes.
Propiedades
IUPAC Name |
5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKLJCXVUXYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275597 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917828-33-2 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917828-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B1661436.png)


![1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1661440.png)

![1-Chloro-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1661443.png)